molecular formula C12H8ClNO4 B12633876 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid CAS No. 948289-44-9

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Cat. No.: B12633876
CAS No.: 948289-44-9
M. Wt: 265.65 g/mol
InChI Key: OJDUVKWEAZRCMD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The numbering system assigns position 1 to the nitrogen atom in the pyridine ring, with subsequent positions following a clockwise trajectory. Substituents are identified as follows:

  • Chlorine at position 6 on the benzene ring.
  • Methyl group at position 8 on the benzene ring.
  • Carboxylic acid groups at positions 2 and 3 on the pyridine ring.

The systematic IUPAC name is This compound , reflecting these substituents.

Structural Representation
The molecular formula is C₁₂H₈ClNO₄ , with a molecular weight of 265.45 g/mol . The SMILES notation for this compound is ClC1=CC2=C(C=C1C)N=C(C(=O)O)C(=O)O , illustrating the quinoline core with substituents. A simplified structural table is provided below:

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₈ClNO₄
Molecular Weight 265.45 g/mol
CAS Registry Number 948289-44-9
SMILES ClC1=CC2=C(C=C1C)N=C(C(=O)O)C(=O)O

Alternative Naming Conventions and Registry Identifiers

Beyond its IUPAC designation, this compound is recognized by several alternative identifiers:

  • CAS Registry Number : 948289-44-9, as cataloged in chemical databases.
  • UNSPSC Code : 12352200, classifying it within the chemical reagents category.
  • Supplier-Specific Codes : SC-291293A (Santa Cruz Biotechnology).

Related derivatives include the diethyl ester form (CAS 948289-50-7), which replaces the carboxylic acid groups with ethyl esters. This esterification enhances solubility and alters reactivity, as noted in synthetic applications.

Isomeric Considerations and Substituent Positionality

The structural uniqueness of this compound arises from the fixed positions of its substituents. Key isomeric considerations include:

  • Positional Isomerism : Relocating the chlorine or methyl group to adjacent positions (e.g., 5-chloro-7-methyl substitution) would yield distinct isomers with altered physicochemical properties.
  • Functional Group Isomerism : Substituting carboxylic acid groups at positions other than 2 and 3 (e.g., 3,4-dicarboxylic acid) would produce non-equivalent structures.

The specificity of substituent placement is critical for interactions in chemical reactions, particularly in coordination chemistry and enzymatic binding, where spatial arrangement dictates molecular recognition.

Properties

CAS No.

948289-44-9

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

6-chloro-8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H8ClNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18)

InChI Key

OJDUVKWEAZRCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Method 1: Vilsmeier Reagent Approach

This method involves the use of a Vilsmeier reagent to facilitate the reaction between an anilinofumarate and chloroacetic acid derivatives.

  • Steps:

    • Synthesize diethyl anilinofumarate by reacting diethyl dichlorosuccinate with aniline in a suitable solvent like toluene at elevated temperatures (80°C to 85°C).
    • Introduce the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to the anilinofumarate in toluene at temperatures ranging from 40°C to 110°C.
    • Hydrolyze the resulting dialkyl quinoline-2,3-dicarboxylate under acidic or basic conditions to yield the target compound.
  • Yield: Approximately 85% to 90% after hydrolysis.

Method 2: Friedlander Synthesis

The Friedlander synthesis is another classical method for preparing quinoline derivatives through cyclization reactions.

  • Steps:

    • React 2-aminobenzaldehyde with diethyloxalacetate in the presence of a catalyst such as polyphosphoric acid.
    • Cyclization occurs at elevated temperatures (130°C to 145°C), leading to the formation of quinoline derivatives.
    • Subsequent hydrolysis of the resulting acridinimide yields quinoline-2,3-dicarboxylic acid.
  • Yield: Typically high, but specific percentages vary based on reaction conditions.

Method 3: Direct Carboxylation

This method focuses on direct carboxylation of substituted quinolines.

  • Steps:

    • Start with a chlorinated quinoline derivative and treat it with carbon dioxide under pressure in the presence of a base such as sodium hydroxide.
    • This method allows for direct incorporation of carboxylic acid groups into the quinoline structure.
  • Yield: Moderate yields reported; optimization of conditions is crucial for higher efficiency.

Summary Table of Preparation Methods

Method Key Reagents Temperature Range Yield (%)
Vilsmeier Reagent Approach Diethyl anilinofumarate, Vilsmeier reagent 40°C - 110°C 85 - 90%
Friedlander Synthesis Diethyloxalacetate, polyphosphoric acid 130°C - 145°C High
Direct Carboxylation Chlorinated quinoline, CO₂ Variable Moderate

The reaction mechanisms for these methods vary significantly:

  • Vilsmeier Reagent Mechanism: The Vilsmeier reagent acts as an electrophile that facilitates nucleophilic attack by the anilinofumarate, leading to cyclization and subsequent hydrolysis.

  • Friedlander Mechanism: In this method, the formation of a cyclic intermediate occurs through electrophilic substitution followed by rearrangement under acidic conditions.

Chemical Reactions Analysis

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, research has shown that compounds similar to 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid can inhibit the growth of multidrug-resistant bacterial strains. The molecular docking studies indicate that these compounds interact effectively with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Study:
A study conducted on synthesized quinoline derivatives showed that several compounds exhibited promising antibacterial activity against Escherichia coli and Staphylococcus aureus. The most effective compounds had inhibition zones exceeding 20 mm at concentrations of 0.1 μg/μL .

CompoundInhibition Zone (mm)Bacterial Strain
Compound 420.7 ± 1.5E. coli
Compound 916.0 ± 1.7S. aureus
Compound 1013.7 ± 0.58E. coli

Antioxidant Activity

In addition to antibacterial properties, compounds based on the quinoline structure have been evaluated for their antioxidant potential. The DPPH radical scavenging assay is commonly used to assess this activity.

Findings:
Compounds derived from quinoline structures showed varying degrees of radical scavenging activity, with some exhibiting IC50 values comparable to standard antioxidants like ascorbic acid .

Agricultural Applications

This compound also finds applications in agriculture as an intermediate in the synthesis of herbicides such as quinclorac. This compound acts by inhibiting specific biochemical pathways in plants.

Case Study:
A patent describes a method for synthesizing herbicides using derivatives of quinoline compounds, emphasizing the importance of reducing environmental impact during production . The new synthesis method minimizes waste generation and enhances yield efficiency.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid:

Compound Name Molecular Formula Substituents/Features Melting Point/Decomposition Key Applications/Properties Reference
6-Chloroquinoxaline-2,3-dicarboxylic acid C₁₀H₅ClN₂O₄ Chlorine at position 6, quinoxaline core 175°C (decomp.) Intermediate in organic synthesis
Itaconic acid (2-methylenesuccinic acid) C₅H₆O₄ Unsaturated dicarboxylic acid 165–167°C Polymer production, resins, detergents
Methylbicycloheptene-2,3-dicarboxylic anhydride (MNA) C₁₁H₁₂O₃ Bicyclic structure, anhydride form Not specified (Table I in ) Epoxy resin curing agent
8-Methoxy-3-methylquinoline-6-carboxylic acid C₁₂H₁₁NO₃ Methoxy (position 8), methyl (position 3) - Pharmaceutical intermediate
6,8-Dimethylquinoline-2,3-dicarboxylic acid C₁₃H₁₁NO₄ Methyl groups at positions 6 and 8 - Not specified (SDS available)

Key Findings:

Thermal Stability: The chlorine substituent in 6-chloroquinoxaline-2,3-dicarboxylic acid reduces thermal stability compared to non-halogenated analogues, decomposing at 175°C . Similar behavior is expected for this compound, though steric effects from the methyl group may further alter decomposition kinetics. In contrast, itaconic acid (m.p. 165–167°C) exhibits lower thermal resilience due to its unsaturated backbone, limiting high-temperature applications .

Reactivity and Applications: Quinoline/quinoxaline dicarboxylic acids are often used as ligands in coordination polymers or metal-organic frameworks (MOFs) due to their rigid, planar structures and multiple binding sites . The chloro and methyl groups in this compound may enhance framework robustness by increasing hydrophobicity. Itaconic acid’s conjugated double bond enables polymerization, making it superior for resin synthesis compared to saturated dicarboxylic acids .

Substituent Effects: Halogenation (e.g., Cl or Br) typically increases molecular polarity and reactivity in cross-coupling reactions, as seen in 6-bromoquinoxaline derivatives . Alkyl groups (e.g., methyl in 6,8-dimethylquinoline-2,3-dicarboxylic acid) improve solubility in non-polar solvents, which is critical for pharmaceutical formulations .

Biological Activity

6-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a heterocyclic compound belonging to the quinoline family. Its structure includes a chlorine atom at the sixth position and a methyl group at the eighth position of the quinoline ring, along with two carboxylic acid groups at the second and third positions. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C₁₂H₈ClNO₄, with a molecular weight of approximately 265.65 g/mol. The compound's chemical behavior is influenced by its functional groups, which play a crucial role in its interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use as an antioxidant agent.
  • Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial activity against various strains of bacteria. The mechanism involves interaction with bacterial enzymes and disruption of metabolic pathways.
  • Anticancer Potential : Some derivatives of quinoline compounds have shown promising anticancer activity. The structure of this compound may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • DNA Intercalation : The compound is reported to intercalate into DNA, which can lead to inhibition of DNA replication and transcription, further supporting its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antibacterial Activity : A study conducted on various quinoline derivatives indicated that certain modifications to the quinoline structure could enhance antibacterial properties. The results showed that compounds similar to 6-Chloro-8-methylquinoline exhibited significant inhibition zones against multidrug-resistant strains .
  • Molecular Docking Studies : Molecular docking analysis has been employed to investigate the binding affinity of this compound with target enzymes such as DNA gyrase. These studies suggest that structural modifications can lead to improved binding interactions and enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table highlights some structural analogs of this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
7-Chloroquinoline-2,3-dicarboxylic acidChlorine at position 7Different antibacterial spectrum
6-Chloroquinoline-3-carboxylic acidChlorine at position 6; single carboxylFocused on anticancer activity
7-Chloro-8-methylquinoline-2,3-dicarboxylic acidChlorine at position 7; methyl groupEnhanced antioxidant properties
Quinoline-2-carboxylic acidNo halogen substitution; single carboxylSimpler structure with distinct reactivity

The presence of chlorine and methyl substituents in this compound contributes to its unique biological profile compared to these similar compounds.

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